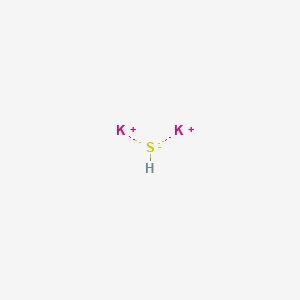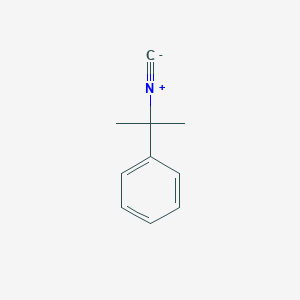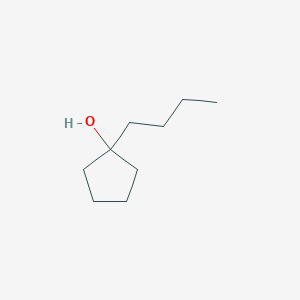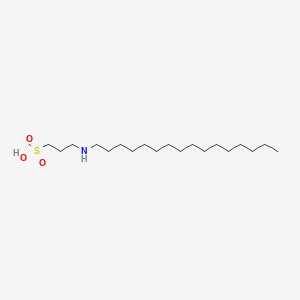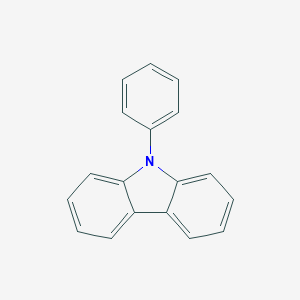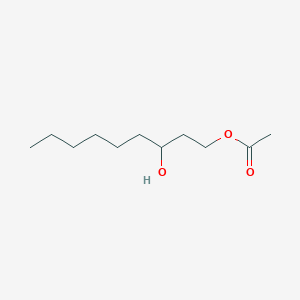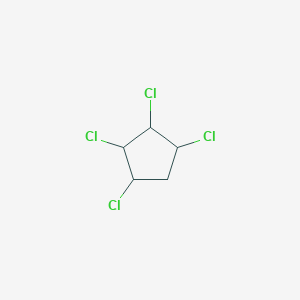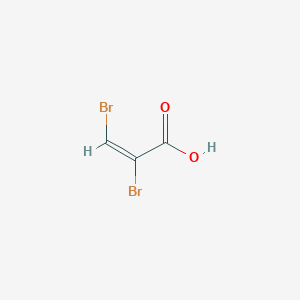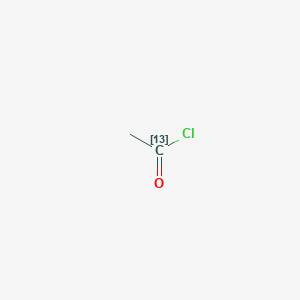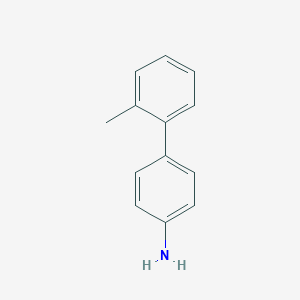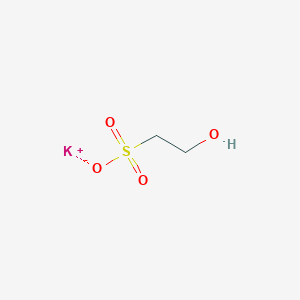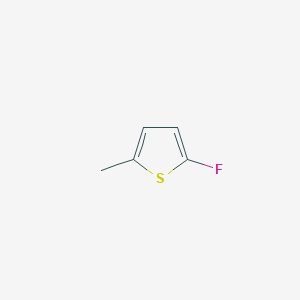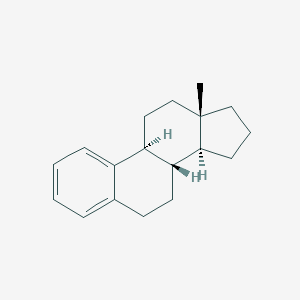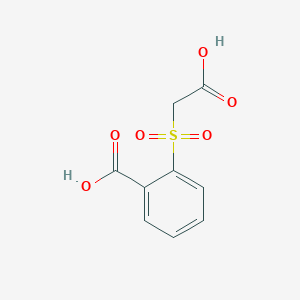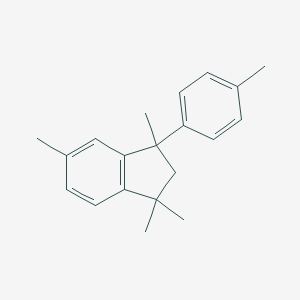
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. This compound is also known as 'Tetramethylindene' and has been synthesized using various methods.
作用機序
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway. It has also been suggested to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
生化学的および生理学的効果
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several advantages and limitations for lab experiments. One of the advantages is its broad range of therapeutic properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations is its poor solubility in water, which makes it difficult to administer orally.
将来の方向性
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several potential future directions. One of the future directions is the development of new synthetic methods to improve its yield and purity. Another future direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems could improve its solubility and bioavailability.
Conclusion:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a potential candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. Further research is needed to fully understand its therapeutic potential and to develop new formulations and drug delivery systems to improve its solubility and bioavailability.
合成法
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of 1,2,3,4-tetramethylbenzene with indene in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with indene in the presence of trifluoroacetic anhydride and trifluoroacetic acid.
科学的研究の応用
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJSOXFEJURNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494308 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
CAS RN |
1153-36-2 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

